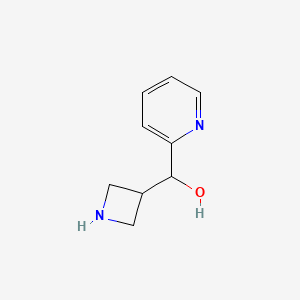

(Azetidin-3-yl)(pyridin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

azetidin-3-yl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C9H12N2O/c12-9(7-5-10-6-7)8-3-1-2-4-11-8/h1-4,7,9-10,12H,5-6H2 |

InChI Key |

NGTCWRFPXIVFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(C2=CC=CC=N2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Azetidin 3 Yl Pyridin 2 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (azetidin-3-yl)(pyridin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the azetidine (B1206935) and pyridine (B92270) rings through the methanol (B129727) bridge.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns. The protons on the azetidine ring and the methine proton will be found in the aliphatic region. The hydroxyl (-OH) and amine (-NH) protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-6 | ~8.5 | Doublet (d) | J ≈ 4-5 | 1H |

| Pyridine H-4 | ~7.7 | Triplet of doublets (td) | J ≈ 7.7, 1.8 | 1H |

| Pyridine H-3 | ~7.3 | Doublet (d) | J ≈ 7-8 | 1H |

| Pyridine H-5 | ~7.2 | Doublet of doublets (dd) | J ≈ 7.5, 5.0 | 1H |

| Methine CH-α | ~4.9 | Doublet (d) | J ≈ 4-6 | 1H |

| Azetidine CH₂ (2, 4) | ~3.6-3.8 | Multiplet (m) | - | 4H |

| Azetidine CH (3) | ~3.0-3.2 | Multiplet (m) | - | 1H |

| Amine NH | Variable (broad) | Singlet (s) | - | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum will complement the ¹H NMR data, showing nine distinct signals corresponding to the carbon atoms of the molecule. The pyridine carbons will resonate at lower field (δ 120-160 ppm), while the carbons of the azetidine ring and the methanolic carbon will appear at a higher field.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 (quaternary) | ~160 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~123 |

| Pyridine C-5 | ~122 |

| Methine C-α | ~75 |

| Azetidine C-2, C-4 | ~50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include:

The methine proton (CH-α) with the azetidine H-3 proton.

Adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6).

Protons within the azetidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the pyridine proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity between the different parts of the molecule. Expected key correlations include:

Correlation from the methine proton (CH-α) to the pyridine C-2 and C-3 carbons, confirming the attachment point of the methanol bridge to the pyridine ring.

Correlation from the methine proton (CH-α) to the azetidine C-3 carbon, confirming the other attachment point.

Correlations from the azetidine CH₂ protons to the azetidine C-3 carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. The molecular formula for this compound is C₉H₁₂N₂O.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Theoretical Exact Mass [M] | 164.09496 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the theoretical value for the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) would provide definitive confirmation of the compound's molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be characterized by absorptions corresponding to the O-H, N-H, C-H, and aromatic C=C/C=N bonds.

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Azetidine & Methine | 2850-3000 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1550-1610 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Characterization (if applicable to related compounds)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available in the searched literature, analysis of closely related structures can offer significant insights.

A relevant example is the crystal structure of [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. nih.govnih.gov In this compound, the four-membered azetidine ring is nearly planar. nih.govnih.gov The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, which form chains of molecules within the crystal lattice. nih.govnih.gov

Based on this related structure, it can be inferred that this compound would likely exhibit a similar nearly planar conformation of its azetidine ring. Furthermore, the presence of both a hydroxyl group (hydrogen bond donor and acceptor) and two nitrogen atoms (hydrogen bond acceptors) suggests that its solid-state structure would be heavily influenced by a network of intermolecular hydrogen bonds, likely involving the alcohol, the azetidine nitrogen, and the pyridine nitrogen.

Computational and Theoretical Investigations of Azetidin 3 Yl Pyridin 2 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the electron distribution, orbital energies, and bonding characteristics, which collectively determine the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical approach for a molecule like (Azetidin-3-yl)(pyridin-2-yl)methanol would involve geometry optimization using a specific functional and basis set, such as B3LYP/6-31G(d,p). The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between accuracy and computational cost for molecules of this size.

The optimization process would yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters such as the C-C bond length between the azetidine (B1206935) and methanol (B129727) groups, the C-N bond lengths within the pyridine (B92270) and azetidine rings, and the dihedral angle describing the relative orientation of the two rings would be determined.

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(pyridine)-C(methanol) | 1.52 Å |

| Bond Length | C(methanol)-O | 1.43 Å |

| Bond Length | C(azetidine)-C(methanol) | 1.54 Å |

| Bond Angle | C(pyridine)-C(methanol)-O | 110.5° |

| Bond Angle | C(azetidine)-C(methanol)-O | 109.8° |

| Dihedral Angle | N(pyridine)-C-C-N(azetidine) | 65.0° |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich pyridine ring, while the LUMO might be distributed across the pyridine and methanol moieties. Analysis of the orbital distributions would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

This table contains hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and delocalization of electron density due to intramolecular interactions. researchgate.net This analysis can quantify the stability arising from hyperconjugative interactions, such as the interaction between a lone pair on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds. In this compound, NBO analysis would reveal the nature of the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring, if present, and quantify its stabilization energy.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the bond connecting the azetidine and methanol groups, as well as the bond to the pyridine ring, allows for multiple conformations. Conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This exploration would identify the global minimum energy conformation (the most stable structure) as well as other low-energy local minima and the energy barriers between them. This information is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movement of each atom in this compound in a simulated solvent environment (e.g., water) at a given temperature and pressure. This would provide insights into its conformational flexibility, how it interacts with solvent molecules, and the stability of any intramolecular hydrogen bonds. Key metrics from an MD simulation, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would quantify the stability of the molecule's structure and the mobility of its different regions. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These predicted shifts for the protons and carbons on the azetidine and pyridine rings, as well as the methanol bridge, would be valuable for interpreting experimental NMR spectra. nih.gov

IR Frequencies: DFT calculations can also compute the vibrational frequencies of the molecule. These correspond to the absorption peaks in an infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch of the alcohol, C-N stretching in the rings, and ring deformation modes. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure and conformational state. nih.gov

Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3450 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 |

| C-H Stretch (Aliphatic) | Azetidine Ring | 2950 |

| C=N Stretch | Pyridine Ring | 1590 |

| C-O Stretch | Alcohol | 1050 |

This table contains hypothetical data for illustrative purposes.

Exploration of Biological Activities and Target Engagement for Azetidin 3 Yl Pyridin 2 Yl Methanol Derivatives Non Clinical Focus

In Vitro Assays for Target Identification and Characterization

In vitro assays are fundamental in the initial stages of drug discovery for identifying and characterizing the biological activity of novel compounds. For derivatives of (azetidin-3-yl)(pyridin-2-yl)methanol, a variety of assays have been employed to determine their potential as modulators of key biological targets.

Derivatives incorporating the azetidine (B1206935) and pyridine (B92270) motifs have been evaluated against several enzyme targets. These assays measure the ability of a compound to reduce the activity of a specific enzyme, which is often a critical factor in disease pathology.

One area of investigation has been the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. Novel derivatives featuring a (pyridine-2-yl)tetrazole scaffold have been assessed for their inhibitory effects on AChE. vnu.edu.vn In these studies, compound IV was identified as a notable inhibitor, demonstrating the potential of the pyridine moiety in designing AChE inhibitors. vnu.edu.vn

Furthermore, related azetidinone derivatives have been studied as potential inhibitors of the epidermal growth factor receptor (EGFR), a protein kinase. researchgate.netdergipark.org.tr In silico studies, which predict binding affinity, have suggested that these compounds could act as inhibitors of EGFR, a key target in anti-proliferative research. researchgate.netdergipark.org.tr The antibacterial potential of azetidinone derivatives has also been linked to enzyme inhibition, with molecular docking studies identifying potential interactions with bacterial enzymes like dihydrofolate reductase (DHFR). ijpsr.com

| Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| (Pyridin-2-yl)tetrazole | Acetylcholinesterase (AChE) | Compound IV showed 23.7% inhibition at 75 µM concentration. | vnu.edu.vn |

| Azetidin-2-one (B1220530) | Epidermal Growth Factor Receptor (EGFR) | Identified as potential inhibitors through in silico screening. | researchgate.netdergipark.org.tr |

| Furan-azetidinone Hybrid | Dihydrofolate reductase (DHFR) | Docking studies suggested inhibitory potential against bacterial enzymes. | ijpsr.com |

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. Derivatives containing the core azetidine and pyridine structures have shown significant affinity for several receptor types.

Nicotinic Acetylcholine Receptors (nAChR): Analogs based on the 3-(2(S)-azetidinylmethoxy)pyridine structure have demonstrated high affinity for nAChRs. nih.govunimi.it A series of pyridine-modified analogues with halogen substituents were synthesized and evaluated. nih.gov Compounds with substituents at the 5 or 6 position of the pyridine ring, along with a 2-fluoro analogue, displayed subnanomolar affinity for nAChRs in rat brain membranes, with Ki values ranging from 11 to 210 pM. nih.gov

Histamine H3 Receptor (H3R): While not direct derivatives of the parent methanol (B129727) compound, molecules incorporating the azetidine or pyridine ring have been developed as potent H3R ligands. A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were identified as high-affinity H3R agonists, with a key compound (VUF16839 or 14d) exhibiting a pKi of 8.5. acs.org Separately, novel purine (B94841) derivatives were shown to have high affinity for the H3R, with compounds 3d and 3h yielding Ki values of 2.91 and 5.51 nM, respectively. nih.gov

Other Receptors: The pyridinyl methanol moiety has been a key feature in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a cation channel involved in pain and inflammation. nih.gov Systematic optimization led to the discovery of potent and selective TRPV3 antagonists. nih.gov Specific derivatives demonstrated significant binding affinity, with Kb values in the sub-micromolar range. figshare.com

No specific research was identified detailing the binding of this compound derivatives to the CCR6 receptor in the provided search results.

| Derivative Class | Target Receptor | Compound | Affinity (Ki / pKi / Kb) | Reference |

|---|---|---|---|---|

| Halogenated 3-(azetidinylmethoxy)pyridines | nAChR | Various | 11 - 210 pM (Ki) | nih.gov |

| Azetidinyl pyrimidine (B1678525) | Histamine H3 (Agonist) | 14d | 8.5 (pKi) | acs.org |

| Purine derivative | Histamine H3 (Ligand) | 3d | 2.91 nM (Ki) | nih.gov |

| Purine derivative | Histamine H3 (Ligand) | 3h | 5.51 nM (Ki) | nih.gov |

| (Pyridin-2-yl)methanol | TRPV3 (Antagonist) | 5a | 0.08 µM (Kb) | figshare.com |

| (Pyridin-2-yl)methanol | TRPV3 (Antagonist) | 5b | 0.08 µM (Kb) | figshare.com |

Cellular assays provide insight into a compound's functional activity by measuring its effect on cell signaling pathways. For instance, selected nAChR partial agonists containing pyridine ether structures were functionally analyzed and found to elicit inward whole-cell currents in transfected GH4C1 cells, confirming their ability to activate the receptor ion channel. unimi.it Furthermore, the H3R agonist 14d was evaluated in a social recognition test in mice, where it produced an amnesic effect, indicating its functional modulation of central nervous system pathways in a living system. acs.org

Mechanistic Studies of Biological Activity

To understand how these derivatives exert their effects at a molecular level, mechanistic studies, including computational modeling and selectivity profiling, are employed.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the binding mode of derivatives at their target sites.

At the Histamine H3 Receptor: Docking and molecular dynamics studies of purine-based H3R ligands revealed key interactions. The affinity of these ligands was enhanced by a hydrogen bond between Tyr374 in the receptor and the N-7 position of the purine ring. nih.gov

At the Epidermal Growth Factor Receptor: In silico docking of azetidin-2-one derivatives into the erlotinib (B232) binding site of EGFR was performed to assess their anti-proliferative potential. researchgate.netdergipark.org.tr This analysis identified several compounds with high predicted binding scores, such as compounds A-2 and A-8, which had PLP fitness scores of 77.79 and 76.68, respectively, compared to the reference ligand's score of 71.94. researchgate.netdergipark.org.tr

At Acetylcholinesterase: For derivatives targeting AChE, molecular docking simulations indicated that compounds with stronger nucleophilic substituents showed more robust inhibitory activity, which was attributed to the formation of a greater number of hydrogen bonds with the enzyme's active site. vnu.edu.vn

| Derivative Class | Target | Key Finding / Score | Reference |

|---|---|---|---|

| Azetidin-2-one | EGFR | Compound A-2 PLP Fitness Score: 77.79 | researchgate.netdergipark.org.tr |

| Azetidin-2-one | EGFR | Compound A-8 PLP Fitness Score: 76.68 | researchgate.netdergipark.org.tr |

| Purine derivative | Histamine H3 Receptor | Identified key H-bond with Tyr374. | nih.gov |

| (Pyridin-2-yl)tetrazole | Acetylcholinesterase | Binding strength correlated with H-bond formation. | vnu.edu.vn |

Selectivity is a critical parameter in drug development, as it relates to the ability of a compound to interact with its intended target over other, potentially off-target, biological molecules. Research into derivatives of this compound has placed an emphasis on achieving target selectivity.

The development of (pyridin-2-yl)methanol derivatives as TRPV3 antagonists involved systematic optimization to yield compounds that were not only potent but also selective. nih.gov This process resulted in the identification of antagonist 74a as a novel and selective agent. nih.gov

Similarly, studies on nAChR ligands have revealed structural determinants of selectivity. For halogenated 3-(azetidinylmethoxy)pyridine analogues, the position of the halogen substituent significantly impacts binding affinity. Bulky substituents (chloro, bromo, iodo) at the 2-position of the pyridine ring resulted in substantially lower affinity for nAChRs compared to substitutions at the 5 or 6 positions, demonstrating a clear structure-selectivity relationship. nih.gov Investigations into other nAChR ligands have also focused on achieving subtype selectivity, for instance, distinguishing between α4β2 and α3β4 receptor subtypes. unimi.it

Biophysical Characterization of Ligand-Target Interactions

The elucidation of the therapeutic potential of this compound derivatives is fundamentally dependent on a precise understanding of their interactions with biological targets at a molecular level. Biophysical techniques are indispensable for characterizing the thermodynamics and kinetics of these ligand-target binding events. Isothermal Titration Calorimetry (ITC) is a powerful and widely used method for this purpose, providing a comprehensive thermodynamic profile of a binding interaction in a single experiment. wur.nlnih.gov

ITC directly measures the heat released or absorbed during the binding of a ligand (the derivative) to its macromolecular target (e.g., an enzyme or receptor). wur.nl The experiment involves the incremental titration of the ligand into a solution containing the target molecule. nih.gov The resulting heat change at each injection is measured and plotted against the molar ratio of the ligand to the target. nih.gov

From this data, several key thermodynamic parameters can be determined:

Binding Affinity (KD): The dissociation constant, which quantifies the strength of the interaction. A lower KD value indicates a stronger binding affinity. nih.gov

Stoichiometry (n): The ratio of ligand molecules bound to each target molecule. nih.gov

Enthalpy (ΔH): The measure of the heat change associated with the formation of non-covalent bonds during the binding event. nih.gov

Entropy (ΔS): The measure of the change in disorder of the system upon binding. nih.gov

This comprehensive thermodynamic data is crucial for structure-activity relationship (SAR) studies, enabling researchers to understand how modifications to the chemical structure of this compound derivatives influence their binding affinity and specificity for a given target.

Pre-Clinical Biological Evaluation in Model Systems (e.g., in vitro cultures, animal models)

Following the initial characterization of target engagement, derivatives of this compound undergo rigorous pre-clinical evaluation in various biological model systems. These studies, conducted in environments ranging from isolated cancer cell lines (in vitro) to whole organisms like mice (in vivo), are designed to assess the compound's biological effects and potential therapeutic applications. This phase investigates specific mechanisms of action, such as antiproliferative, antimicrobial, and neuropharmacological activities.

Assessment of Antiproliferative Mechanisms (e.g., tubulin destabilization)

A significant area of investigation for related azetidinone structures involves their potential as anticancer agents that target microtubule dynamics. mdpi.com Certain derivatives, designed as analogues of Combretastatin A-4 (CA-4), have been shown to function as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin. nih.govnih.gov This interaction inhibits the polymerization of tubulin into microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

The antiproliferative activity of these compounds has been demonstrated in various human cancer cell lines, particularly in breast cancer models such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.govnih.gov Studies have shown that specific 3-substituted-azetidin-2-one analogues exhibit potent nanomolar activity against these cell lines, comparable to the reference compound CA-4. nih.govresearchgate.net The mechanism involves arresting the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death. nih.gov

| Compound | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9h | MCF-7 | 10-33 | nih.gov |

| 9q | MCF-7 | 10-33 | nih.gov |

| 9r | MCF-7 | 10-33 | nih.gov |

| 10p | MCF-7 | 10-33 | nih.gov |

| 10r | MCF-7 | 10-33 | nih.gov |

| 11h | MCF-7 | 10-33 | nih.gov |

| 9q | MDA-MB-231 | 23-33 | nih.gov |

| CA-4 (Reference) | MCF-7 | 3.9 | nih.gov |

Investigation of Antimicrobial or Antimalarial Activity in Laboratory Strains or Models

Derivatives of the azetidine scaffold have been explored for their potential as infectious disease therapeutics, demonstrating both antimalarial and antibacterial properties.

Antimalarial Activity: A series of azetidine-2-carbonitriles has been identified as potent inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. nih.govnih.gov This enzyme is critical for the de novo pyrimidine biosynthesis pathway in the malaria parasite, making it an attractive drug target. nih.govharvard.edu Optimized compounds from this series have demonstrated high efficacy against multidrug-resistant blood-stage parasites in vitro. nih.govnih.gov For instance, the optimized compound BRD9185 showed an EC₅₀ of 0.016 μM. nih.govnih.govharvard.edu Furthermore, this class of inhibitors has shown curative potential in in vivo mouse models of malaria (P. berghei), representing a promising new structural class of DHODH inhibitors. nih.govnih.gov

| Compound | Target | Organism | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| BRD9185 | Dihydroorotate Dehydrogenase (DHODH) | Plasmodium falciparum (multidrug-resistant) | 0.016 | nih.govnih.govharvard.edu |

Antibacterial Activity: Various azetidinone and pyridinium (B92312) derivatives have also been evaluated for their antibacterial activity against a panel of clinically relevant bacteria. bepls.commdpi.com These studies typically use the microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Research has shown that certain derivatives possess high activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing lower activity against Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com The antimicrobial activity of some pyridinium salts is attributed to factors like molecular hydrophobicity and their effect on the bacterial cell wall. mdpi.com

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3d (4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide) | Staphylococcus aureus | 4 | mdpi.com |

Neuropharmacological Studies in in vivo animal models (e.g., antidepressant-like effects in mice)

The structural motif of azetidine has been incorporated into molecules designed to act on the central nervous system (CNS). Specifically, tricyclic derivatives of azetidine have been synthesized and evaluated for potential antidepressant activity. nih.gov

Pre-clinical evaluation of antidepressant-like effects is commonly conducted in rodent models using behavioral despair tests, such as the Tail Suspension Test (TST) and the Forced Swim Test (FST). mdpi.com In these tests, a reduction in the duration of immobility is considered an index of antidepressant efficacy. mdpi.com

One study focused on tricyclic derivatives where the tricyclic ring was attached to position 1 of the azetidine ring and a basic group was in position 3. nih.gov The most promising compounds were assessed for their ability to antagonize reserpine-induced effects in mice, a classic screening method for antidepressant potential. nih.gov The most active compound, a dextrorotatory methylamino derivative, was found to be comparable to standard antidepressant drugs in this model, classifying it as a CNS stimulant. nih.gov These in vivo studies are critical for establishing the pharmacological profile of new chemical entities and their potential for treating neuropsychiatric disorders.

Role of Azetidin 3 Yl Pyridin 2 Yl Methanol As a Versatile Chemical Building Block and Scaffold

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The (Azetidin-3-yl)(pyridin-2-yl)methanol scaffold is well-suited for FBDD due to its inherent characteristics that align with the principles of fragment design.

The azetidine (B1206935) ring provides a three-dimensional exit vector, allowing for the exploration of chemical space in multiple directions. This is a desirable feature in fragment-to-lead evolution, as it enables the systematic growth of the fragment by adding substituents that can engage with specific pockets on the target protein. The pyridine (B92270) ring, a common motif in pharmaceuticals, can participate in various binding interactions, including hydrogen bonding and π-stacking. The combination of these two moieties in a single fragment provides a starting point with multiple potential interaction points.

Table 1: Physicochemical Properties of Representative Azetidine and Pyridine Fragments for FBDD

| Fragment | Molecular Weight ( g/mol ) | cLogP | Heavy Atom Count | Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Azetidine | 57.09 | -0.29 | 4 | 0 | 1 | 1 |

| 3-Hydroxymethylazetidine | 87.12 | -1.03 | 6 | 1 | 2 | 2 |

| Pyridine | 79.10 | 0.65 | 6 | 0 | 0 | 1 |

| 2-(Hydroxymethyl)pyridine | 109.13 | 0.13 | 8 | 1 | 1 | 2 |

| This compound | 164.20 | 0.35 | 12 | 2 | 2 | 3 |

Data for representative fragments are calculated or obtained from chemical databases. The data for this compound is calculated.

Contribution to Chemical Library Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of diverse chemical libraries. The presence of multiple reactive sites—the secondary amine of the azetidine, the hydroxyl group, and potentially the pyridine ring—allows for a variety of chemical modifications. This enables the generation of a large number of analogs with diverse physicochemical properties, which is crucial for exploring structure-activity relationships (SAR).

Libraries based on this scaffold can be designed to cover a broad chemical space. For example, the azetidine nitrogen can be acylated, alkylated, or arylated to introduce a wide range of substituents. The hydroxyl group can be converted into ethers, esters, or other functional groups. Furthermore, the pyridine ring can be substituted to modulate electronic properties and introduce additional interaction points.

Design of Novel Three-Dimensional (3D) Chemical Space

A significant challenge in modern drug discovery is the design of molecules with greater three-dimensional complexity. Such molecules are thought to offer improved selectivity and better physicochemical properties compared to flat, aromatic compounds. The non-planar, strained azetidine ring in this compound inherently introduces 3D character into molecules.

The defined stereochemistry at the 3-position of the azetidine ring, where the pyridin-2-yl)methanol group is attached, provides a rigid framework that projects substituents into specific regions of 3D space. This is in contrast to more flexible aliphatic chains. By using this scaffold, chemists can design libraries of compounds that explore previously under-represented areas of chemical space, potentially leading to the discovery of novel biological activities.

Table 2: Comparison of 3D Shape Descriptors for Different Scaffolds

| Scaffold | Principal Moments of Inertia (PMI) Plot | Fraction of sp3 Carbons (Fsp3) |

| Benzene | Rod-like | 0 |

| Cyclohexane | Disc/Sphere-like | 1 |

| Pyridine | Rod-like | 0 |

| Azetidine | Disc/Sphere-like | 1 |

| This compound | Intermediate | 0.5 |

PMI plots and Fsp3 values are conceptual representations for comparing molecular shape and saturation.

Lead Compound Generation and Optimization in Early Drug Discovery Phases

In the early phases of drug discovery, the generation and optimization of lead compounds are critical steps. The this compound scaffold can be instrumental in this process. Its modular nature allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties.

For instance, if an initial hit containing this scaffold is identified, medicinal chemists can systematically modify each part of the molecule. The pyridine ring can be replaced with other heterocycles to probe for improved interactions with the target. The azetidine ring can be substituted to enhance metabolic stability or to introduce vectors for further functionalization. This iterative process of design, synthesis, and testing is central to lead optimization.

Development of Next-Generation Chemical Probes and Tools

Chemical probes are essential tools for studying the function of proteins and other biological targets in a cellular context. The this compound scaffold can be used to develop such probes. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a molecule containing this scaffold, researchers can visualize the localization of the target protein within a cell or isolate it for further study.

The versatility of the scaffold allows for the strategic placement of the reporter group in a position that does not interfere with the binding of the molecule to its target. For example, the azetidine nitrogen could be a suitable attachment point for a linker connected to a tag. The development of potent and selective chemical probes based on this scaffold can significantly advance our understanding of complex biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.